molecular formula C27H28N2OS B2501036 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone CAS No. 896004-64-1

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone

Cat. No. B2501036
CAS RN: 896004-64-1
M. Wt: 428.59
InChI Key: LOFAXGQILWLGJK-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone, also known as ANE, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ANE is a derivative of indole, a heterocyclic aromatic organic compound that is commonly found in plants and animals. ANE has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

Structure-Activity Relationships of Thiophene Derivatives

The study explores the relationship between the structure of thiophene derivatives and their biological activities, focusing on the interchange of the thiophene ring with various aromatic ring systems, including benzene, naphthalene, and indole. It highlights the complexity of predicting activity patterns based on molecular structures and discusses the implications of replacing thiophene rings with different aromatic rings (Drehsen & Engel, 1983).

Ethnobotanical Properties of Plants

This review focuses on the Ethnobotanical properties, Ayurvedic properties, and Phytochemistry of the plant Ehretia laevis. It details the chemical composition, including naphthoquinone derivatives and their therapeutic properties, and the use of these compounds in traditional medicine for conditions such as diabetes and anti-venom applications (Thakre et al., 2016).

Indole and Its Derivatives in Medicine

This paper reviews the toxicology research and use of indole and its derivatives, emphasizing the ease of forming biologically active compounds under various chemical interaction conditions. It provides insights into the significance of indole derivatives in medicinal applications and their potential in forming various biologically active compounds (Malyshkina et al., 2022).

Chemistry and Pharmacology of 7-Methyljugulone

This review delves into the chemical and pharmacological data of 7-Methyljugulone (7-MJ), a biologically active naphthoquinone. It discusses the variety of pharmacological activities of 7-MJ, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities, and outlines the hemi-synthesis of the compound (Mbaveng & Kuete, 2014).

Genotoxic Potential of 1,4-Naphthoquinone

The review presents a comprehensive analysis of the genotoxicity assays of 1,4-Naphthoquinone, a derivative of naphthalene, both in vitro and in vivo. It discusses the evidence suggesting that while 1,4-Naphthoquinone does not induce gene mutations, it exhibits a clastogenic response in vitro. The paper also explores the mechanisms behind this clastogenicity and its implications for in vivo genotoxicity (Fowler et al., 2018).

Medicinal Chemistry of Nonsteroidal Antiestrogens

This review covers the chemistry of nonsteroidal antiestrogens, highlighting their importance in the treatment of hormone-dependent breast tumors. It discusses the structure-activity relationships and emphasizes the search for novel pure nonsteroidal antiestrogens, detailing their potential advancements in breast cancer treatment and management (Magarian et al., 1994).

Heterocyclic Naphthalimides and Medicinal Applications

The study reviews the properties and medicinal applications of naphthalimide compounds, highlighting their extensive potentiality in relatively medicinal applications. It discusses the current research and development of heterocyclic naphthalimides as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, antidepressant agents, and more. The paper also addresses some rational design strategies, structure-activity relationships, and action mechanisms of naphthalimide-based derivatives (Gong et al., 2016).

Azepane-based Motifs for Drug Discovery

This review highlights the recent developments of azepane-based compounds in therapeutic applications. It discusses the structural diversity of azepane derivatives and their relevance in discovering new therapeutic agents. The paper provides insights into the structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds, serving as a foundation for future drug discovery (Zha et al., 2019).

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c30-27(28-16-7-1-2-8-17-28)19-29-18-26(24-14-5-6-15-25(24)29)31-20-22-12-9-11-21-10-3-4-13-23(21)22/h3-6,9-15,18H,1-2,7-8,16-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFAXGQILWLGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone

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